molecular formula C16H17ClO3S B14597272 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene CAS No. 61166-65-2

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene

Katalognummer: B14597272
CAS-Nummer: 61166-65-2
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: MCLIQEKWSMVZPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene is an organic compound characterized by the presence of a chlorophenoxy group, a methyl group, and a propane-1-sulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene typically involves the following steps:

    Formation of the Chlorophenoxy Group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated benzene derivative under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propane-1-sulfonyl Group: This step involves the reaction of the intermediate compound with propane-1-sulfonyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfonyl)benzene: Similar structure but with a nitro group instead of a methyl group.

    4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene derivatives: Compounds with slight modifications to the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61166-65-2

Molekularformel

C16H17ClO3S

Molekulargewicht

324.8 g/mol

IUPAC-Name

4-(4-chlorophenoxy)-1-methyl-2-propylsulfonylbenzene

InChI

InChI=1S/C16H17ClO3S/c1-3-10-21(18,19)16-11-15(7-4-12(16)2)20-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3

InChI-Schlüssel

MCLIQEKWSMVZPS-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.